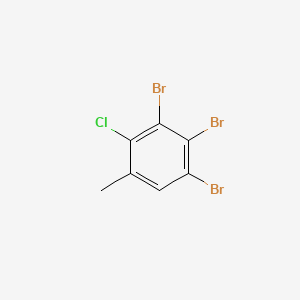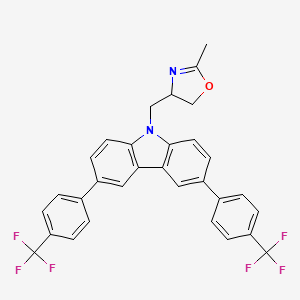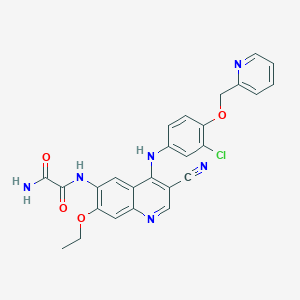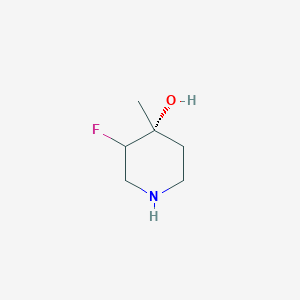
(4R)-3-fluoro-4-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-fluoro-4-methylpiperidin-4-ol is a chiral compound with a piperidine ring structure. The presence of a fluorine atom and a hydroxyl group on the piperidine ring makes it an interesting molecule for various chemical and biological applications. This compound is often studied for its potential use in pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-fluoro-4-methylpiperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or through hydroboration-oxidation reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the (4R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-fluoro-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a fully saturated piperidine ring
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
(4R)-3-fluoro-4-methylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4R)-3-fluoro-4-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by participating in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(4R)-3-fluoro-4-methylpiperidine: Lacks the hydroxyl group, making it less polar.
(4R)-4-methylpiperidin-4-ol: Lacks the fluorine atom, affecting its reactivity and binding properties.
(4R)-3-fluoro-4-hydroxypiperidine: Similar structure but with different substitution patterns.
Uniqueness
(4R)-3-fluoro-4-methylpiperidin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(4R)-3-fluoro-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5?,6-/m1/s1 |
InChI Key |
RTWXDUHAJIXSQL-PRJDIBJQSA-N |
Isomeric SMILES |
C[C@]1(CCNCC1F)O |
Canonical SMILES |
CC1(CCNCC1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


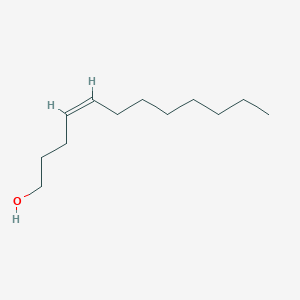
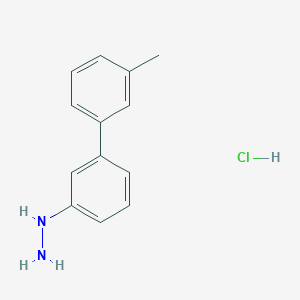
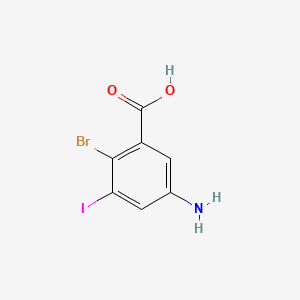
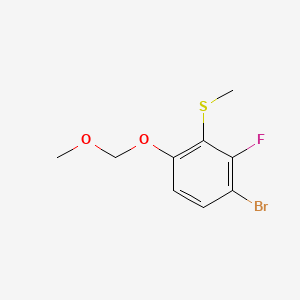
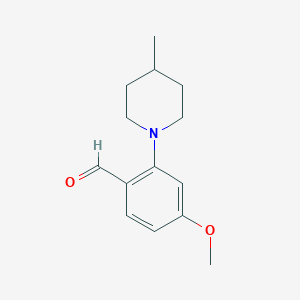
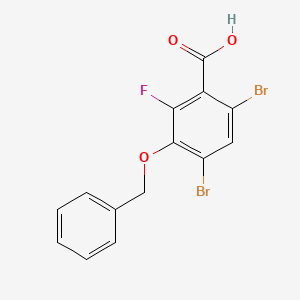
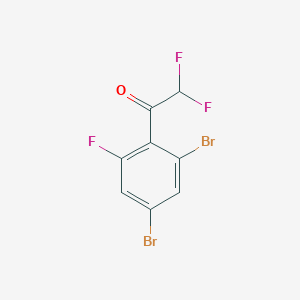
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
